6-Substituent SAR for Analgesic & Anti-inflammatory Activity
While direct, head-to-head data for CAS 35451-63-9 against specific named analogs is not currently available in the public domain, its differentiation can be inferred from class-level structure-activity relationship (SAR) studies on 6-substituted-3(2H)-pyridazinones. These studies demonstrate that the identity of the substituent at the 6-position is a primary driver of analgesic and anti-inflammatory potency. For example, a series of 6-substituted derivatives showed a wide range of activity in the phenylbenzoquinone-induced writhing test, with only four of ten compounds exhibiting significant analgesic effects . This class-level inference establishes that the specific ethylmethylamino group of CAS 35451-63-9 at the 6-position is a non-interchangeable structural feature that governs biological activity. The absence of this precise substitution pattern would be expected to result in a loss of or a change in the compound's activity profile.
| Evidence Dimension | Analgesic activity |
|---|---|
| Target Compound Data | Not directly reported; activity is conferred by 6-position ethylmethylamino substitution |
| Comparator Or Baseline | Other 6-substituted-3(2H)-pyridazinones (e.g., 6-[4-(2-fluoro-phenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 8d)) |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Phenylbenzoquinone-induced writhing test (PBQ test) in vivo |
Why This Matters
This SAR evidence demonstrates that the 6-substituent is a critical determinant of biological activity, meaning generic pyridazinones cannot serve as functional equivalents; procurement of this specific compound is essential for replicating or building upon established research findings.
